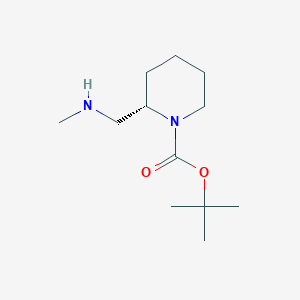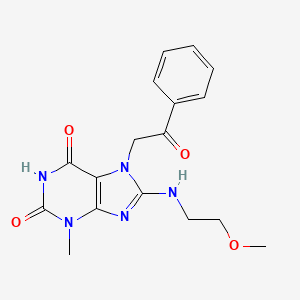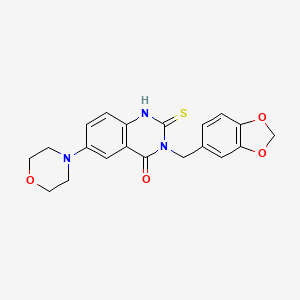![molecular formula C13H16N2O2S B2988220 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 392249-27-3](/img/structure/B2988220.png)
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide” is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The “E” in the name indicates the geometry around the double bond, suggesting that the compound has a specific stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzo[d]thiazole core, with an ethoxy group at the 6-position and a propionamide group attached via a double bond .Chemical Reactions Analysis
Benzo[d]thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their reactivity can be further modified by the presence of substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of an ethoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide and its derivatives demonstrate potential in antimicrobial applications. A study by Helal et al. (2013) synthesized and characterized various propionamide derivatives, showing significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Fluconazole (Helal et al., 2013). Similarly, Alhameed et al. (2019) reported that certain thiazolidine-2,4-dione derivatives exhibit moderate antibacterial and antifungal properties against a variety of microorganisms (Alhameed et al., 2019).
Anticancer Properties
Research has also explored the anticancer potential of these compounds. Ravinaik et al. (2021) designed and synthesized benzamide derivatives with notable anticancer activity against several cancer cell lines, including breast, lung, and ovarian cancers (Ravinaik et al., 2021). Additionally, Vellaiswamy and Ramaswamy (2017) investigated Co(II) complexes of related compounds, revealing promising fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Fluorescent Dyes and Photodynamic Therapy
The use of these compounds in the synthesis of fluorescent dyes and potential applications in photodynamic therapy is another area of interest. Witalewska et al. (2019) utilized ethoxycarbonylpyrene and perylene thioamides to synthesize fluorescent dyes with applications in ESPT and ICT excited states, showing potential for photodynamic therapy (Witalewska et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities, with high COX-2 inhibitory activity (Abu‐Hashem et al., 2020).
Applications in Alzheimer's Disease Treatment
Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, which demonstrated potent inhibitory selectivity against HDAC6, offering potential for Alzheimer's disease treatment (Lee et al., 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .
Mode of Action
The compound interacts with Mcl-1, leading to the downregulation of this protein . This interaction results in the promotion of apoptosis and the inhibition of DNA damage repair .
Biochemical Pathways
It is known that the compound’s action on mcl-1 can impact various cellular processes, including apoptosis and dna repair . The downregulation of Mcl-1 can lead to an increase in apoptosis, thereby reducing the survival of cancer cells . Simultaneously, the inhibition of DNA damage repair can lead to an accumulation of DNA damage in the cells, further promoting cell death .
Result of Action
The result of the compound’s action is a significant increase in apoptosis and a decrease in DNA repair in cells expressing Mcl-1 . This can lead to a reduction in the survival of these cells, making the compound potentially useful in the treatment of cancers where Mcl-1 is overexpressed .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-12(16)14-13-15(3)10-7-6-9(17-5-2)8-11(10)18-13/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMHBFEWDAFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2988139.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2988141.png)

![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)


![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)

![N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide](/img/structure/B2988152.png)
![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)
![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)
![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)
![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)
